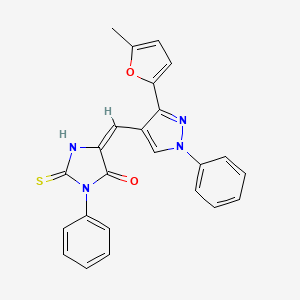

(E)-5-((3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5E)-5-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O2S/c1-16-12-13-21(30-16)22-17(15-27(26-22)18-8-4-2-5-9-18)14-20-23(29)28(24(31)25-20)19-10-6-3-7-11-19/h2-15H,1H3,(H,25,31)/b20-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPQMWGIKHCCRC-XSFVSMFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NN(C=C2C=C3C(=O)N(C(=S)N3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)C2=NN(C=C2/C=C/3\C(=O)N(C(=S)N3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-((3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one is a novel derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, characterization, and biological activities of this compound, drawing from diverse studies and findings.

Synthesis and Characterization

The synthesis of the target compound involves a multi-step process starting from 5-methylfuran and phenylhydrazine, leading to the formation of the pyrazole ring, followed by the introduction of the thioxoimidazolidin moiety. Characterization techniques such as NMR , FTIR , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Technique | Observed Data |

|---|---|

| FTIR | C=N stretch at 1597 cm, C=S at 1249 cm |

| NMR | Singlet at 2.38 ppm (CH₃), multiplet for aromatic protons |

| Mass Spec | Molecular ion peak at m/z 400 |

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the thioxoimidazolidin structure exhibit significant antimicrobial properties. For instance, derivatives similar to our target compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess notable inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 μg/mL depending on the specific derivative tested .

Anticancer Activity

The potential anticancer properties of thioxoimidazolidin derivatives have also been explored. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines, possibly through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The structure-activity relationship indicates that the presence of the thioxo group is crucial for enhancing cytotoxic effects against cancer cells .

Case Studies

- Study on Antimicrobial Effects : A group of researchers synthesized several thioxoimidazolidin derivatives and assessed their antimicrobial activity against clinical isolates. The study found that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against resistant strains of bacteria .

- Evaluation of Anticancer Properties : Another investigation focused on the anticancer effects of similar compounds on human breast cancer cell lines. The study reported a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.